(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol
CAS No.: 113892-08-3
Cat. No.: VC20778771
Molecular Formula: C29H50O2
Molecular Weight: 436.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113892-08-3 |
|---|---|
| Molecular Formula | C29H50O2 |
| Molecular Weight | 436.7 g/mol |
| IUPAC Name | (2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |
| Standard InChI | InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29-/m1/s1/i5D3,7D3 |
| Standard InChI Key | GVJHHUAWPYXKBD-BCHQTGRQSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1O)C([2H])([2H])[2H])C |
| SMILES | CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C |
| Canonical SMILES | CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C |
Introduction
(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol is an organic compound belonging to the chromene class. Its complex structure and specific stereochemistry contribute to its potential biological activities and applications in various fields.
Biological Activity
The biological significance of (2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol is notable due to its structural features that may confer various health benefits.
Potential Biological Effects
Research indicates that this compound may exhibit:
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Antioxidant Activity: The hydroxyl groups present in the structure can scavenge free radicals.
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Anti-inflammatory Effects: Similar compounds have shown the ability to modulate inflammatory pathways through inhibition of cyclooxygenase enzymes.
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Anticancer Properties: Preliminary studies suggest that certain chromene derivatives can inhibit tumor growth by affecting cell cycle regulation and apoptosis pathways.
Synthesis Methods
Several synthetic routes can be employed to produce (2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol. These methods often involve multi-step organic synthesis techniques that allow for the precise incorporation of deuterated methyl groups.
Applications
The applications of this compound span various fields including:
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Nutraceuticals: As a potential dietary supplement due to its antioxidant properties.
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Pharmaceuticals: Investigated for its therapeutic effects against inflammation and cancer.
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Cosmetics: Used in formulations for its skin-protective properties.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique aspects of (2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol.
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| (2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl) | Chromene core with multiple methyl groups | Antioxidant, anti-inflammatory | Deuterated methyl groups |
| Chromone Derivatives | Similar core structure | Varies widely | Less stereochemical diversity |
| Flavonoids | Polyphenolic structure | Antioxidant, anti-cancer | Diverse substituents |
| Tocopherols | Phenolic structure with long alkyl chain | Strong antioxidant | Vitamin E activity |
This comparison emphasizes the unique structural features of (2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol that may lead to diverse biological activities not fully realized by its analogs.
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